

Technical Guide: 1-Boc-3-Carbamoylpiperazine (CAS: 112257-24-6)

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Compound of Interest

Compound Name: *1-Boc-3-Carbamoylpiperazine*

Cat. No.: *B048270*

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Introduction

1-Boc-3-carbamoylpiperazine, with CAS number 112257-24-6, is a functionalized piperazine derivative. The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens and a carbamoyl (carboxamide) group at the 3-position makes it a valuable building block in medicinal chemistry. This guide provides a summary of its known properties, a generalized synthetic approach, and its potential applications, particularly in the field of targeted protein degradation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Boc-3-carbamoylpiperazine**. It is important to note that some of these values are predicted and should be confirmed experimentally.

Property	Value	Source(s)
CAS Number	112257-24-6	N/A
Molecular Formula	C ₁₀ H ₁₉ N ₃ O ₃	[1]
Molecular Weight	229.28 g/mol	[1]
Boiling Point	404.3 ± 40.0 °C (Predicted)	N/A
Density	1.151 ± 0.06 g/cm ³ (Predicted)	N/A
Purity	≥98%	N/A
Storage Conditions	Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon).	N/A

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **1-Boc-3-carbamoylpiperazine** is not readily available in the surveyed literature, a general synthetic strategy can be inferred from the synthesis of analogous piperazine derivatives, such as piperazine-2-carboxamide and other N-Boc protected piperazines.[\[2\]](#)

A plausible synthetic route would likely involve two key steps:

- **Boc Protection:** Selective protection of one of the nitrogen atoms of a suitable piperazine precursor, such as piperazine-2-carboxamide, with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent like dichloromethane or a biphasic system, often in the presence of a base to neutralize the resulting acid.
- **Amidation:** Alternatively, if starting from a precursor like 4-Boc-piperazine-2-carboxylic acid, the synthesis would involve the amidation of the carboxylic acid group. This can be achieved using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) and an ammonia source.

Generalized Experimental Protocol for Amidation:

- Activation: The carboxylic acid precursor (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., DMF, DCM). A coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) are added, and the mixture is stirred at room temperature to form the activated ester.
- Amination: An ammonia source (e.g., ammonia solution or an ammonium salt) is then added to the reaction mixture.
- Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove reagents and byproducts. The crude product is then purified using techniques such as flash column chromatography or recrystallization.

Applications in Drug Discovery: A Protein Degrader Building Block

1-Boc-3-carbamoylpiperazine is categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs: A Mechanism for Targeted Protein Degradation

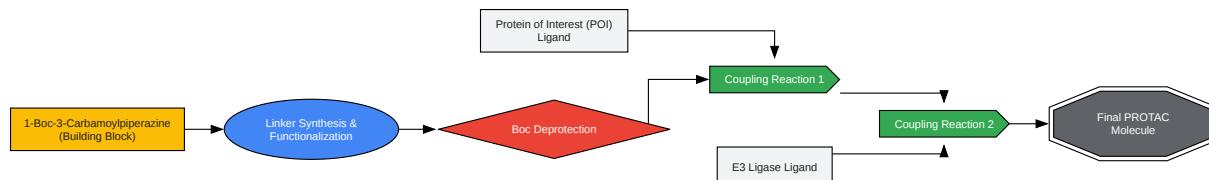
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The piperazine scaffold is a common component of PROTAC linkers.^[3] The carbamoyl group of **1-Boc-3-carbamoylpiperazine** can serve as a handle for further chemical modification and attachment to either the POI ligand or the E3 ligase ligand. The Boc-protected nitrogen can be deprotected under acidic conditions to reveal a secondary amine, which can then be used to extend the linker or attach to another part of the PROTAC molecule.

Due to a lack of specific examples in the scientific literature of PROTACs synthesized using **1-Boc-3-carbamoylpiperazine**, a detailed signaling pathway or experimental workflow diagram cannot be provided at this time.

Logical Relationships in PROTAC Synthesis

The following diagram illustrates the general logical relationship in the synthesis of a PROTAC where a piperazine-based building block like **1-Boc-3-carbamoylpiperazine** could be utilized.



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Caption: Logical workflow for PROTAC synthesis utilizing a piperazine building block.

Conclusion

1-Boc-3-carbamoylpiperazine is a promising building block for medicinal chemistry, particularly for the development of PROTACs. Its bifunctional nature allows for its incorporation into the linker region of these targeted protein degraders. While detailed experimental protocols for its synthesis and specific applications are not yet widely published, its structural features suggest a straightforward utility in the construction of complex, biologically active molecules. Further research and publication will likely elucidate its specific roles and advantages in the rapidly evolving field of targeted protein degradation.

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